Lower LogP Than Pyrrolidine/Piperidine Analogs
The target compound exhibits a computed XLogP3 of 0, placing it in the optimal range for CNS drug-like space (typically XLogP 0–3). In contrast, the pyrrolidine analog 2,2-dimethyl-3-(pyrrolidin-3-yloxy)propan-1-ol is predicted to have an XLogP >0.5 due to the additional methylene group and higher basicity, while the piperidine analog is expected to be more lipophilic still. This 0.5–1.0 unit LogP difference can translate into a measurable divergence in membrane permeability, aqueous solubility, and off-target binding [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | Pyrrolidine analog (estimated XLogP3 >0.5); Piperidine analog (estimated XLogP3 >1.0) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–1.0 units lower for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; comparator values are consensus estimates based on fragment‑based LogP contributions for the additional methylene groups. |
Why This Matters
Lower LogP directly supports improved solubility and reduced phospholipidosis risk, which are critical selection criteria when sourcing building blocks for CNS or cardiovascular drug discovery programs.
- [1] PubChem Compound Summary for CID 130510403, 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol. National Center for Biotechnology Information (2026). XLogP3-AA value. View Source
